![molecular formula C14H29NO3 B14466606 2-[(2-Hydroxyethyl)amino]dodecanoic acid CAS No. 67491-92-3](/img/structure/B14466606.png)
2-[(2-Hydroxyethyl)amino]dodecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)amino]dodecanoic acid typically involves the reaction of dodecanoic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Dodecanoic acid+2-aminoethanol→2-[(2-Hydroxyethyl)amino]dodecanoic acid
The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent any side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as distillation and high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Hydroxyethyl)amino]dodecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(2-Hydroxyethyl)amino]dodecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(2-Hydroxyethyl)amino]dodecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, leading to various biological effects. The compound may also interact with cell membranes, altering their permeability and function.
Comparación Con Compuestos Similares
Similar Compounds
12-Aminododecanoic acid: An ω-amino fatty acid that is structurally similar but lacks the hydroxyethyl group.
Dodecanoic acid derivatives: Various derivatives of dodecanoic acid with different functional groups, such as esters and amides.
Uniqueness
2-[(2-Hydroxyethyl)amino]dodecanoic acid is unique due to the presence of both hydroxyethyl and amino groups, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Propiedades
Número CAS |
67491-92-3 |
|---|---|
Fórmula molecular |
C14H29NO3 |
Peso molecular |
259.38 g/mol |
Nombre IUPAC |
2-(2-hydroxyethylamino)dodecanoic acid |
InChI |
InChI=1S/C14H29NO3/c1-2-3-4-5-6-7-8-9-10-13(14(17)18)15-11-12-16/h13,15-16H,2-12H2,1H3,(H,17,18) |
Clave InChI |
CBFABNOIRHPVNA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C(=O)O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


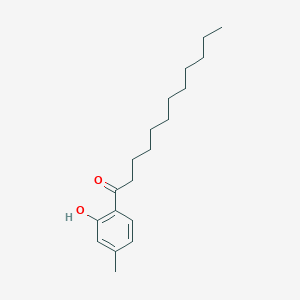
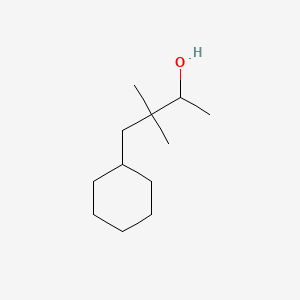

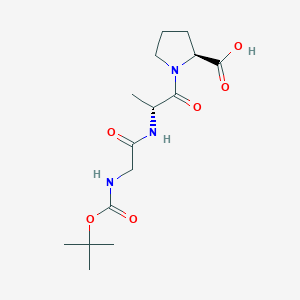
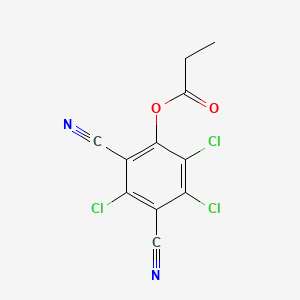



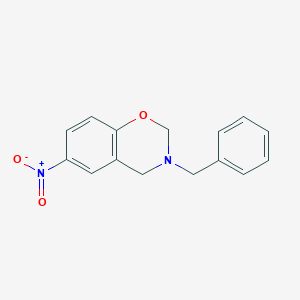
![3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide](/img/structure/B14466579.png)
phosphane](/img/structure/B14466596.png)


![3-[(1S,2R)-2-Methoxycyclohexyl]propanenitrile](/img/structure/B14466614.png)
